Chloramine-b hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

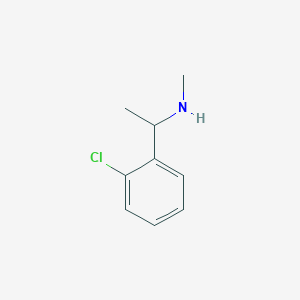

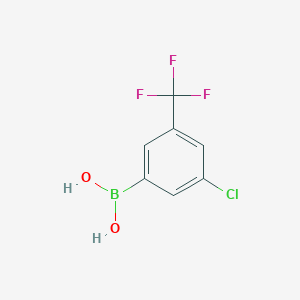

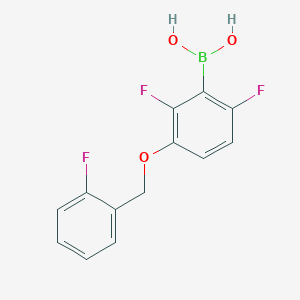

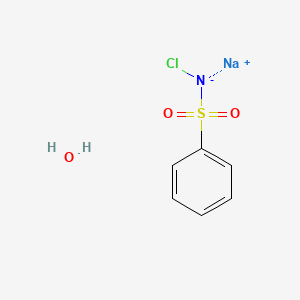

Chloramine-B hydrate is a white powder with a molecular weight of 213.62 (anhydrous basis) and a molecular formula of C6H5SO2N (Cl)Na · xH2O . It is sold under the brand Sigma-Aldrich .

Molecular Structure Analysis

The linear formula of this compound is C6H5SO2N (Cl)Na · xH2O . The infrared spectrum of the compound conforms to its structure .Physical And Chemical Properties Analysis

This compound appears as a white powder . It has a solubility of 10% in H2O, forming a slightly hazy, very faint yellow solution . The compound has a molecular weight of 213.62 (anhydrous basis) and a molecular formula of C6H5SO2N (Cl)Na · xH2O .Aplicaciones Científicas De Investigación

Potentiometric Studies in Oxidation-Reduction Reactions

- Chloramine-B has been utilized as an oxidizing agent in potentiometric methods to determine various substances like potassium ferrocyanide, hydroquinone, and others. This application showcases its effectiveness in analytical chemistry for precise measurements (B. Singh & Gurdas Singh, 1954).

Analytical Applications in Oxidation-Reduction Reactions

- In hydrochloric acid medium, Chloramine-B has been used for volumetric estimations of substances like potassium iodide and arsenious oxide. This further underscores its versatility as an oxidizing agent in different mediums (B. Singh & K. C. Sood, 1954).

Stability in Water

- The stability of Chloramine-B and its related compounds in water has been a subject of study, essential for understanding its behavior in various environmental and experimental contexts. This includes the investigation of factors like pH, temperature, and presence of other compounds affecting its stability (Shengcun Ma, Xiaoqi Guo, & Baiyang Chen, 2016).

Analytical Applications in Estimation of Amino Acids and Other Compounds

- Chloramine-B has been used for the estimation of amino acids and other compounds like dimethyl sulfoxide and hydrazine sulfate in various solvents. This demonstrates its application in complex biochemical analyses (R. Rangaswamy, H. Yathirajan, & D. Mahadevappa, 1979).

Use in Aquaculture

- Chloramine-T, a related compound, has been studied for its effects on rainbow trout gill epithelia, highlighting its use and impact in aquaculture environments (M. Powell, G. Wright, & D. Speare, 1995).

Development of Certified Reference Material

- The development of certified reference materials using Chloramine-B for active chlorine concentration in water indicates its importance in standardizing laboratory practices (M. P. Krasheninina, M. Medvedevskikh, A. Sergeeva, & O. Golynets, 2015).

Safety and Hazards

While specific safety and hazard information for Chloramine-B hydrate was not found in the search results, general safety measures for handling chemicals should always be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

It’s known that chloramine-b hydrate is a derivative of chloramine, which is commonly used as a disinfectant . Disinfectants typically target microorganisms to inhibit their growth or destroy them.

Biochemical Pathways

Disinfectants like this compound generally disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition .

Pharmacokinetics

It’s known that this compound is soluble in water , which could influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of organic matter can affect the disinfecting power of this compound .

Análisis Bioquímico

Biochemical Properties

Chloramine-B hydrate plays a significant role in biochemical reactions, primarily due to its ability to act as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating oxidation reactions. For instance, this compound is known to react with amino acids, peptides, and proteins, leading to the formation of N-chloro derivatives. These interactions are crucial in studying protein structure and function, as well as in the synthesis of certain pharmaceuticals .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. This compound has been shown to affect the activity of key metabolic enzymes, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. It can oxidize thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein structure and function. Additionally, this compound can inhibit or activate enzymes by modifying their active sites. These molecular interactions are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term exposure to this compound has been shown to cause sustained oxidative stress in cells, leading to chronic changes in cellular function. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate protective cellular pathways. At high doses, this compound can cause significant toxicity, leading to cell death and tissue damage. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced. Understanding these dosage effects is crucial for determining safe and effective therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes involved in oxidative metabolism. For example, this compound can inhibit the activity of certain dehydrogenases, leading to changes in metabolite levels and overall metabolic balance. These effects on metabolic pathways are important for understanding the compound’s impact on cellular physiology .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments. These transport and distribution patterns are influenced by the chemical properties of this compound and its interactions with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. These localization patterns are crucial for understanding the precise mechanisms of action of this compound and its effects on cellular processes .

Propiedades

| { "Design of the Synthesis Pathway": "Chloramine-b hydrate can be synthesized by the reaction of sodium hypochlorite with sulfamic acid in the presence of hydrochloric acid.", "Starting Materials": [ "Sodium hypochlorite", "Sulfamic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve sulfamic acid in water to form a solution.", "Add hydrochloric acid to the solution and mix well.", "Slowly add sodium hypochlorite to the solution while stirring continuously.", "Maintain the temperature of the reaction mixture at 0-5°C.", "After the addition of sodium hypochlorite is complete, continue stirring the mixture for 1-2 hours.", "Filter the resulting solid and wash it with water.", "Dry the solid to obtain chloramine-b hydrate." ] } | |

| 304655-80-9 | |

Fórmula molecular |

C6H8ClNNaO3S |

Peso molecular |

232.64 g/mol |

Nombre IUPAC |

sodium;benzenesulfonyl(chloro)azanide;hydrate |

InChI |

InChI=1S/C6H6ClNO2S.Na.H2O/c7-8-11(9,10)6-4-2-1-3-5-6;;/h1-5,8H;;1H2 |

Clave InChI |

RRFGOIVHQJFLKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+] |

SMILES canónico |

C1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.